molecular formula C10H22ClNO2 B3017525 Ethyl 2-amino-6-methylheptanoate hydrochloride CAS No. 2126160-25-4

Ethyl 2-amino-6-methylheptanoate hydrochloride

Cat. No.: B3017525
CAS No.: 2126160-25-4
M. Wt: 223.74
InChI Key: IGTFDRBZXHTMQJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylheptanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 . It is listed under the CAS Number: 2126160-25-4 .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms ©, 22 hydrogen atoms (H), 1 chlorine atom (Cl), 1 nitrogen atom (N), and 2 oxygen atoms (O). The molecular weight of this compound is 223.74 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 223.74 . Additional physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.

Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to this compound . For a comprehensive analysis, it would be beneficial to review relevant academic literature.

Scientific Research Applications

1. Thermosensitive Properties in Phosphazene Derivatives

Ethyl 2-amino-6-methylheptanoate hydrochloride is utilized in synthesizing phosphazene derivatives with amino acid esters. These compounds show thermosensitive behaviors and degrade into harmless products like amino acids, phosphates, and ammonium salts, highlighting their potential for biomedical applications (Uslu et al., 2017).

2. Role in Synthesis of Tianeptine Sodium

The compound plays a crucial role in the synthesis of Tianeptine Sodium, a process characterized by low costs and simplicity, making it suitable for industrial production (A. Ran, 2012).

3. Catalysis in Intramolecular Hydroamination

This compound is used in catalytic intramolecular hydroamination of aminoallenes by titanium complexes. This process leads to the formation of various pyrrolidine products with potential pharmacological significance (Hoover et al., 2004).

4. In the Synthesis of Pyrimidine Derivatives

The compound is used in reactions to produce pyrimidine derivatives, which are valuable in the development of various pharmaceutical compounds (Roberts et al., 1994).

5. Development of Heterocyclic Compounds

This compound is involved in the synthesis of new heterocyclic compounds, which have potential applications in chemical and pharmaceutical research (Markova et al., 1970).

6. Aminolysis of Lactones

It is used in a mild and general method for the aminolysis of lactones, a process applicable to acid/base sensitive substrates, demonstrating its versatility in organic synthesis (Liu et al., 2001).

7. Biological Monitoring of Related Amines

The compound is relevant in biological monitoring studies, particularly in understanding the metabolism and excretion of related amines in human subjects (Brorson et al., 1990).

Properties

IUPAC Name

ethyl 2-amino-6-methylheptanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-4-13-10(12)9(11)7-5-6-8(2)3;/h8-9H,4-7,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFDRBZXHTMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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